Tivozanib (hydrate) Tivozanib (hydrate) Tivozanib is an orally available, selective VEGFR inhibitor with IC50 values of 0.21, 0.16, and 0.24 nM for VEGFR1, VEGFR2, and VEGFR3, respectively. It can also inhibit c-Kit and PDGFRβ with IC50 values of 1.63 and 1.72 nM, respectively. When administered to athymic rats, tivozanib was shown to decrease the microvessel density within tumor xenografts and attenuate VEGFR2 phosphorylation levels in tumor endothelium. It also displays antitumor activity against a wide variety of human tumor xenografts, including lung, breast, colon, ovarian, pancreas, and prostate cancer.

Brand Name: Vulcanchem
CAS No.: 682745-40-0
VCID: VC0005571
InChI: InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2
SMILES: CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O
Molecular Formula: C22H21ClN4O6
Molecular Weight: 472.9

Tivozanib (hydrate)

CAS No.: 682745-40-0

Cat. No.: VC0005571

Molecular Formula: C22H21ClN4O6

Molecular Weight: 472.9

* For research use only. Not for human or veterinary use.

Tivozanib (hydrate) - 682745-40-0

Specification

Description Tivozanib is an orally available, selective VEGFR inhibitor with IC50 values of 0.21, 0.16, and 0.24 nM for VEGFR1, VEGFR2, and VEGFR3, respectively. It can also inhibit c-Kit and PDGFRβ with IC50 values of 1.63 and 1.72 nM, respectively. When administered to athymic rats, tivozanib was shown to decrease the microvessel density within tumor xenografts and attenuate VEGFR2 phosphorylation levels in tumor endothelium. It also displays antitumor activity against a wide variety of human tumor xenografts, including lung, breast, colon, ovarian, pancreas, and prostate cancer.

CAS No. 682745-40-0
Molecular Formula C22H21ClN4O6
Molecular Weight 472.9
IUPAC Name 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate
Standard InChI InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2
Standard InChI Key VTWZGSZTIGEYIC-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O
Appearance Assay:≥95%A crystalline solid

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